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Enobosarm (also known as Ostarine, MK-2866, and GTx-024) is a nonsteroidal selective

androgen receptor modulator (SARM) that has been investigated for a variety of clinical

applications, primarily leveraging its anabolic effects on muscle and bone.[1][2][3][4] This guide

provides a comprehensive review of the clinical trial data for Enobosarm, offering a comparison

with alternative therapeutic options and detailing the experimental protocols of key studies.

Mechanism of Action
Enobosarm selectively binds to the androgen receptor (AR), acting as an agonist in anabolic

tissues such as muscle and bone.[1] Unlike traditional anabolic steroids, its tissue-selective

nature is designed to minimize androgenic side effects in other tissues like the prostate and

skin.[2][3][5] Upon binding, Enobosarm induces conformational changes in the AR, which in

turn modulates the expression of target genes involved in muscle protein synthesis and bone

formation.[3][5] In the context of estrogen receptor-positive (ER+) breast cancer, activation of

the AR by Enobosarm has been shown to act as a tumor suppressor.[6][7]

Signaling Pathway
The binding of Enobosarm to the androgen receptor initiates a cascade of intracellular events

culminating in the modulation of gene expression.
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Caption: Enobosarm's mechanism of action.

Clinical Trial Data Review
Enobosarm has been evaluated in numerous clinical trials for various indications. This section

summarizes the key findings and provides comparative data where available.

Stress Urinary Incontinence (SUI)
Enobosarm has been investigated as a potential treatment for SUI in postmenopausal women,

with the rationale that strengthening the pelvic floor muscles through its anabolic effects could

improve urinary control.[8][9]

Table 1: Summary of Key Clinical Trial Data for Enobosarm in Stress Urinary Incontinence
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Trial
Identifie
r

Phase N
Treatme
nt

Duratio
n

Primary
Endpoin
t

Key
Outcom
es

Adverse
Events

Proof-of-

Concept
2 18

Enobosar

m 3

mg/day

12 weeks

Reductio

n in

mean

stress

leaks per

day

81%

reduction

in mean

stress

leaks per

day.[10]

All 18

patients

showed a

clinically

meaningf

ul

reduction

of at

least

50%.[10]

MRI

showed a

statistical

ly

significan

t

increase

in pelvic

floor

muscle

thickness

.[11]

Minimal

and

included

headach

es,

nausea,

fatigue,

hot

flashes,

insomnia,

muscle

weaknes

s, and

acne.[10]

No

serious

adverse

events

reported.

[10]

ASTRID 2 ~500 Enobosar

m 1

mg/day

or 3

mg/day

12 weeks Proportio

n of

patients

with

>50%

Did not

meet

primary

endpoint.

59% (3

Not

detailed

in

available

sources.
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vs.

Placebo

decrease

in

incontine

nce

episodes

per day

mg) and

58% (1

mg) of

patients

on

Enobosar

m

achieved

the

endpoint

vs. 53%

on

placebo

(not

statistical

ly

significan

t).[12]

Comparison with Alternatives:

Standard treatments for SUI range from conservative options like pelvic floor physical therapy

to more invasive procedures such as the use of bulking agents and surgery.[9] Currently, there

are no widely effective oral therapies available in the US for SUI.[13] While the proof-of-concept

study for Enobosarm showed promising results, the larger ASTRID trial did not demonstrate a

statistically significant benefit over placebo.[10][12]

ER+ Breast Cancer
In ER-positive, HER2-negative breast cancer, the androgen receptor is considered a tumor

suppressor.[6][7] Enobosarm's mechanism in this context is to activate the AR, thereby

inhibiting cancer cell growth.[6]

Table 2: Summary of Key Clinical Trial Data for Enobosarm in ER+/HER2- Breast Cancer

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.fiercebiotech.com/biotech/gtx-s-enobosarm-flunks-stress-urinary-incontinence-trial
https://firstwordpharma.com/story/4538143
https://www.auajournals.org/doi/10.1016/j.juro.2018.02.417
https://www.biospace.com/gtx-updates-phase-2-enobosarm-clinical-trial-results-in-stress-urinary-incontinence-at-2018-aua-annual-meeting
https://www.fiercebiotech.com/biotech/gtx-s-enobosarm-flunks-stress-urinary-incontinence-trial
https://www.adelaide.edu.au/newsroom/news/list/2024/02/12/strongest-contender-in-decades-in-fight-against-breast-cancer
https://ascopubs.org/doi/10.1200/JCO.2021.39.15_suppl.1020
https://www.adelaide.edu.au/newsroom/news/list/2024/02/12/strongest-contender-in-decades-in-fight-against-breast-cancer
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Trial
Identifie
r

Phase N
Patient
Populati
on

Treatme
nt

Primary
Endpoin
t

Key
Outcom
es

Adverse
Events

G200802

(NCT024

63032)

2 136

Postmen

opausal

women

with

advance

d or

metastati

c

ER+/HE

R2-

breast

cancer

Enobosar

m 9

mg/day

or 18

mg/day

Clinical

Benefit

Rate

(CBR) at

24 weeks

CBR at

24

weeks:

32% (9

mg) and

29% (18

mg).[14]

In

patients

with

≥40% AR

staining,

the CBR

was

significan

tly higher.

[7]

Generally

well-

tolerated.

[6] Did

not

adversely

affect

quality of

life or

cause

masculini

zing

symptom

s.[6]

ENABLA

R-2

(NCT050

65411)

3
186

(planned)

Patients

with

AR+/ER+

/HER2-

metastati

c breast

cancer

who have

progress

ed on an

estrogen

blocking

agent

plus

palbocicli

b

Enobosar

m +

Abemaci

clib vs.

Estrogen

Blocking

Agent

(Fulvestr

ant or AI)

Progressi

on-Free

Survival

(PFS)

Ongoing.

Based on

Phase 2

data

showing

a CBR of

50% and

an ORR

of 30% in

a similar,

heavily

pretreate

d

populatio

n.[15]

To be

determin

ed.
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Comparison with Alternatives:

Standard of care for ER+ breast cancer that has progressed on initial endocrine therapy often

involves switching to another endocrine agent (e.g., fulvestrant, aromatase inhibitors) with or

without a CDK4/6 inhibitor.[16][17] The ENABLAR-2 trial is designed to directly compare

Enobosarm in combination with a CDK4/6 inhibitor against the standard of care, which will

provide a clearer picture of its relative efficacy.[15] Enobosarm offers a novel, non-estrogen

receptor-targeted hormonal approach.[6]

Muscle Wasting (Cachexia)
Enobosarm has been studied for its potential to prevent and treat muscle wasting in patients

with non-small cell lung cancer (NSCLC).

Table 3: Summary of Key Clinical Trial Data for Enobosarm in Cancer-Induced Muscle Wasting

Trial
Identifie
r

Phase N
Patient
Populati
on

Treatme
nt

Primary
Endpoin
t

Key
Outcom
es

Adverse
Events

POWER

1

(G30050

4) &

POWER

2

(G30050

5)

3 >600

Patients

with

Stage

III/IV

NSCLC

initiating

first-line

chemoth

erapy

Enobosar

m 3

mg/day

vs.

Placebo

Lean

Body

Mass

(LBM)

and

Physical

Function

(Stair

Climb

Power) at

Day 84

Increase

d LBM

compare

d to a

decline in

the

placebo

group.

[18] Did

not meet

the

primary

endpoint

for

physical

function.

[18][19]

Well-

tolerated,

with no

specific

side

effects

attributed

to

Enobosar

m

beyond

those

from

chemoth

erapy.

[18]
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Comparison with Other SARMs:

While direct head-to-head trials are lacking, other SARMs have been investigated for similar

indications.

LGD-4033 (Ligandrol): In a Phase 1 study of healthy young men, LGD-4033 was well-

tolerated and led to a dose-dependent increase in lean body mass.[20][21][22]

MK-0773: A Phase 2a trial in women aged ≥65 with sarcopenia showed that MK-0773

significantly increased LBM compared to placebo, but this did not translate to improvements

in strength or function.[23][24]

Compared to these, Enobosarm has a more extensive clinical trial history.[2][19] While it has

demonstrated consistent effects on increasing lean body mass, the translation of this to

improved physical function has been less consistent.[18][19]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings.

Below are summaries of the protocols for key Enobosarm studies.

Stress Urinary Incontinence (Phase 2 Proof-of-Concept)
Study Design: A single-arm, open-label trial.[9][10]

Participants: 18 postmenopausal women with SUI.[10]

Inclusion Criteria: SUI symptoms for at least 6 months, predominant SUI confirmed by MESA

questionnaire, 24-hour pad weight > 3g, and a specific range of SUI episodes during

screening.[8][13]

Intervention: 3 mg of Enobosarm administered orally once daily for 12 weeks.[13]

Assessments:

Primary Endpoint: Change in the number of stress incontinence episodes per day,

recorded in a 3-day voiding diary.[13]
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Secondary Endpoints: Pad weight, bladder stress test, and quality of life questionnaires

(MESA, PGIS, PGII, UDI6, IIQ7, and FSFI).[13] Pelvic floor muscle measurements via

MRI.[11][25]

Follow-up: Patients were followed for up to 40 weeks post-treatment.[13]

ER+ Breast Cancer (G200802)
Study Design: A randomized, open-label, multicenter, parallel-group Phase 2 trial.[14]

Participants: 136 postmenopausal women with previously treated, advanced or metastatic

ER+/HER2- breast cancer.[14]

Randomization: Patients were randomized 1:1 to receive either 9 mg or 18 mg of oral

Enobosarm daily.[14]

Stratification: Based on the setting of the immediately preceding endocrine therapy and the

presence of bone-only metastasis.[14]

Assessments:

Primary Endpoint: Clinical Benefit Rate (CBR) at 24 weeks in patients with centrally

confirmed AR-positive disease.[14]

Secondary Endpoints: Included safety, overall response rate, and progression-free

survival.

Biomarker Analysis: Central determination of AR expression in tumor samples by

immunohistochemistry.[7]

Experimental Workflow: Enobosarm Breast Cancer Trial
(G200802)
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Caption: Workflow of the G200802 clinical trial.
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Conclusion
Enobosarm has demonstrated a consistent ability to increase lean body mass in various clinical

settings with a generally favorable safety profile, notably lacking the virilizing effects of

traditional androgens.[2][3][6] Its efficacy in translating this anabolic effect into improved

physical function has been less consistent, as seen in the NSCLC trials.[18][19] In stress

urinary incontinence, initial promising results were not confirmed in a larger placebo-controlled

trial.[10][12] The most promising current application appears to be in the treatment of AR-

positive, ER-positive breast cancer, where it represents a novel hormonal therapy approach.[6]

[7] The ongoing Phase 3 ENABLAR-2 trial will be critical in defining its role in this indication

compared to the current standard of care.[15] Further research is warranted to fully elucidate

the clinical utility of Enobosarm and to identify patient populations most likely to benefit from its

unique mechanism of action.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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